

Spectroscopic Characterization of 5-Bromo-2,3-difluorophenol: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2,3-difluorophenol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Bromo-2,3-difluorophenol**, a key intermediate in pharmaceutical and agrochemical synthesis. [1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds.

Chemical and Physical Properties

5-Bromo-2,3-difluorophenol is a substituted aromatic compound with the molecular formula $C_6H_3BrF_2O$. [1][2] Its structure combines a phenol ring with bromine and two fluorine substituents, which significantly influence its reactivity and spectroscopic characteristics.

Property	Value	Reference
CAS Number	186590-26-1	[2]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[1] [2]
Molecular Weight	208.99 g/mol	[1]
Appearance	Clear, colorless to pale yellow or green liquid	[1] [2]
Boiling Point	65 - 66 °C	[1]
Refractive Index (n _{20D})	1.5365-1.5415 @ 20°C	[2]
Purity (GC)	≥96.0% - ≥98%	[1] [2]

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for **5-Bromo-2,3-difluorophenol**. These predictions are intended to guide researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **5-Bromo-2,3-difluorophenol**, ¹H, ¹³C, and ¹⁹F NMR spectra would provide critical information about the arrangement of atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding fluorine and bromine atoms.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.0 - 7.2	ddd (doublet of doublet of doublets)	$J(H-H) \approx 8-9$ Hz, $J(H-F) \approx 6-8$ Hz, $J(H-F) \approx 1-3$ Hz	H-6
~ 6.8 - 7.0	dd (doublet of doublets)	$J(H-H) \approx 8-9$ Hz, $J(H-F) \approx 9-11$ Hz	H-4
~ 5.0 - 6.0	br s	-	-OH

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

The proton-decoupled ^{13}C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen and hydroxyl groups. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Assignment
~ 145 - 150	d, $^1\text{J}(\text{C-F}) \approx 240-250$ Hz	C-2
~ 140 - 145	d, $^1\text{J}(\text{C-F}) \approx 245-255$ Hz	C-3
~ 125 - 130	d, $^2\text{J}(\text{C-F}) \approx 20-25$ Hz	C-1
~ 120 - 125	s	C-6
~ 115 - 120	d, $^2\text{J}(\text{C-F}) \approx 15-20$ Hz	C-4
~ 110 - 115	s	C-5

Predicted ^{19}F NMR Data (in CDCl_3 , 376 MHz)

The ^{19}F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split by each other and by neighboring protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ -130 to -140	dd	$J(F-F) \approx 20-25$ Hz, $J(F-H) \approx 9-11$ Hz	F-3
~ -150 to -160	dd	$J(F-F) \approx 20-25$ Hz, $J(F-H) \approx 6-8$ Hz	F-2

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Wavenumber (cm^{-1})	Intensity	Assignment
3550 - 3200	Broad	O-H stretch (phenol)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium-Strong	Aromatic C=C stretch
1500 - 1400	Medium-Strong	Aromatic C=C stretch
1300 - 1200	Strong	C-O stretch (phenol)
1250 - 1150	Strong	C-F stretch
850 - 750	Strong	C-H out-of-plane bend
700 - 600	Medium	C-Br stretch

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity.

m/z	Predicted Identity	Notes
208/210	$[M]^+$	Molecular ion peak, showing the characteristic bromine isotope pattern.
180/182	$[M - CO]^+$	Loss of carbon monoxide.
129	$[M - Br]^+$	Loss of the bromine atom.
101	$[M - Br - CO]^+$	Subsequent loss of carbon monoxide after bromine loss.

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a compound like **5-Bromo-2,3-difluorophenol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a 5 mm NMR tube.
- 1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR: Acquire the proton-decoupled spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
- ^{19}F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the fluorine frequency. Proton decoupling can be used to simplify the spectra. A common external reference is $CFCl_3$ ($\delta = 0$ ppm).[\[3\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum. An accumulation of 16-32 scans is usually sufficient.

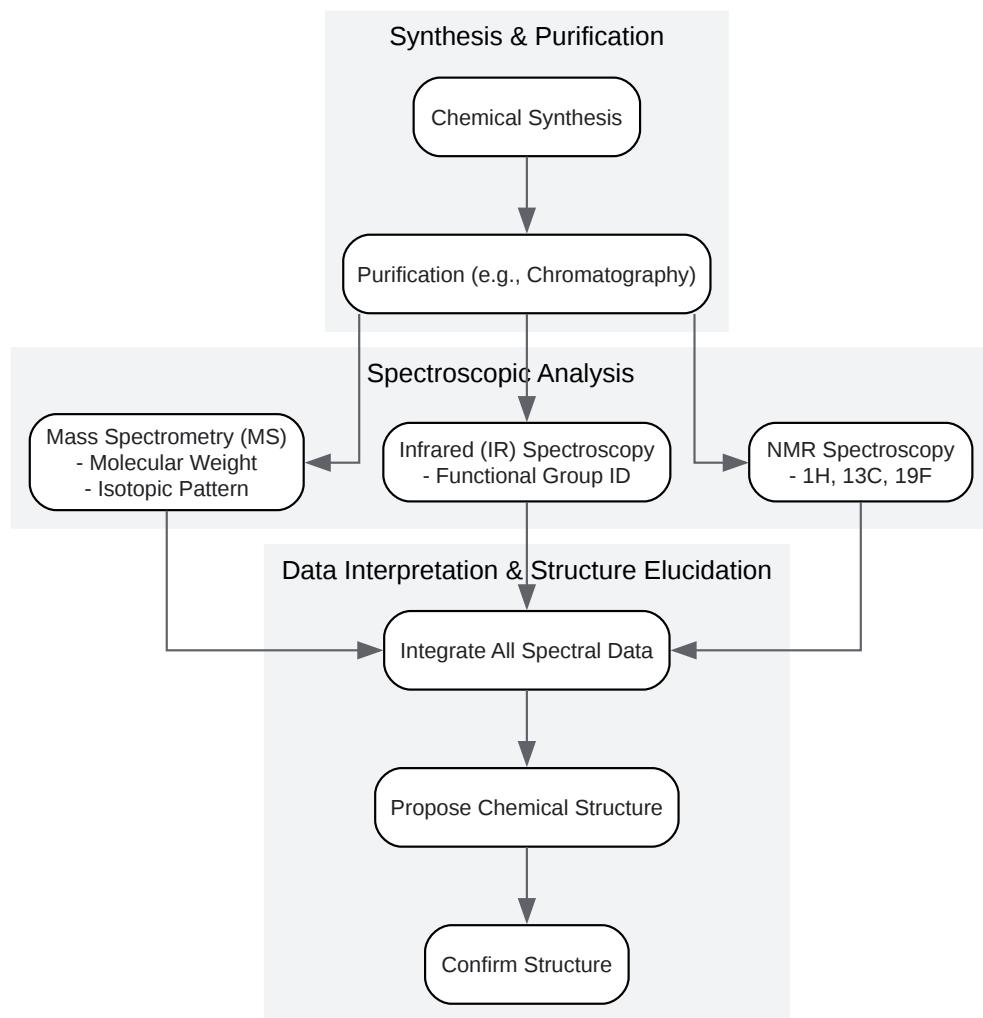
Mass Spectrometry

- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
- EI Conditions: Use a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel fluorinated aromatic compound like **5-Bromo-2,3-difluorophenol**.

Workflow for Spectroscopic Characterization of a Novel Fluorinated Aromatic Compound

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A general workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

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References

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